Cas no 2172594-37-3 (methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate)

methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate
- 2172594-37-3
- EN300-1630329
-
- インチ: 1S/C13H22O3/c1-10-5-3-6-12(9-10,11(14)16-2)13(15)7-4-8-13/h10,15H,3-9H2,1-2H3
- InChIKey: FYJOHDPNMXMYRG-UHFFFAOYSA-N
- ほほえんだ: OC1(CCC1)C1(C(=O)OC)CCCC(C)C1
計算された属性
- せいみつぶんしりょう: 226.15689456g/mol
- どういたいしつりょう: 226.15689456g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1630329-0.05g |
methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate |
2172594-37-3 | 0.05g |
$900.0 | 2023-06-04 | ||
Enamine | EN300-1630329-0.25g |
methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate |
2172594-37-3 | 0.25g |
$985.0 | 2023-06-04 | ||
Enamine | EN300-1630329-5.0g |
methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate |
2172594-37-3 | 5g |
$3105.0 | 2023-06-04 | ||
Enamine | EN300-1630329-250mg |
methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate |
2172594-37-3 | 250mg |
$985.0 | 2023-09-22 | ||
Enamine | EN300-1630329-2.5g |
methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate |
2172594-37-3 | 2.5g |
$2100.0 | 2023-06-04 | ||
Enamine | EN300-1630329-0.5g |
methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate |
2172594-37-3 | 0.5g |
$1027.0 | 2023-06-04 | ||
Enamine | EN300-1630329-0.1g |
methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate |
2172594-37-3 | 0.1g |
$943.0 | 2023-06-04 | ||
Enamine | EN300-1630329-1.0g |
methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate |
2172594-37-3 | 1g |
$1070.0 | 2023-06-04 | ||
Enamine | EN300-1630329-10.0g |
methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate |
2172594-37-3 | 10g |
$4606.0 | 2023-06-04 | ||
Enamine | EN300-1630329-100mg |
methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate |
2172594-37-3 | 100mg |
$943.0 | 2023-09-22 |
methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylateに関する追加情報
Professional Introduction to Methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate (CAS No. 2172594-37-3)
Methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate, identified by its CAS number 2172594-37-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique cycloaliphatic structure, which includes both cyclobutyl and cyclohexane moieties. The presence of a hydroxyl group and a methyl ester functionality further enhances its chemical diversity, making it a promising candidate for various biochemical applications.
The structural framework of methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate is meticulously designed to facilitate interactions with biological targets. The cyclobutyl ring, known for its rigidity, contributes to the compound's stability and specificity, while the cyclohexane ring provides flexibility, allowing for conformational adjustments that can optimize binding affinity. This dual structural feature is particularly relevant in the context of drug design, where mimicking natural biomolecules is often essential for achieving desired pharmacological effects.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. The compound methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate has emerged as a key intermediate in the synthesis of potential drug candidates. Its unique structural attributes make it an attractive scaffold for modulating biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The hydroxyl group, in particular, serves as a versatile functional handle that can be modified through various chemical reactions to introduce additional pharmacophores or improve solubility.
One of the most compelling aspects of methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate is its potential in serving as a building block for more complex molecules. Researchers have leveraged its structural features to develop derivatives with improved pharmacokinetic properties. For instance, modifications at the ester position can lead to enhanced metabolic stability, while alterations around the cyclohexane ring can fine-tune binding interactions with enzymes or receptors. These modifications are crucial for optimizing drug candidates for clinical use, ensuring they exhibit both potency and selectivity.
The pharmaceutical industry has increasingly recognized the importance of computational chemistry in accelerating drug discovery processes. Advanced computational methods, such as molecular docking and quantum mechanical simulations, have been employed to predict the binding affinities and interactions of methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate with biological targets. These studies have provided valuable insights into its mechanism of action and have guided the design of more effective derivatives. The integration of computational tools with experimental data has significantly streamlined the development pipeline, reducing the time and cost associated with bringing new drugs to market.
Moreover, the environmental impact of pharmaceutical development has prompted researchers to explore greener synthetic routes for compounds like methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate. Sustainable chemistry principles have been applied to minimize waste and reduce energy consumption during synthesis. Catalytic processes, solvent-free reactions, and biocatalytic methods have been investigated as alternatives to traditional approaches. These innovations not only align with global sustainability goals but also enhance the economic feasibility of producing high-value compounds.
The role of methyl 1-(1-hydroxycyclobutyl)-3-methylcyclohexane-1-carboxylate extends beyond its use as an intermediate in drug synthesis. It has also been explored in materials science and industrial applications due to its unique chemical properties. For example, its ability to form stable complexes with metal ions makes it a potential candidate for use in catalysis or as a chelating agent. Additionally, its structural rigidity and functional diversity have been exploited in the development of polymers with specialized characteristics.
In conclusion, methyl 1-(1-hydroxycyclobutylethene carboxylic acid methyl ester), CAS number 2172594-37-3, represents a significant advancement in synthetic chemistry and pharmaceutical research. Its versatile structure and functional groups make it an invaluable tool for developing novel therapeutic agents with improved efficacy and safety profiles. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow even further.
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